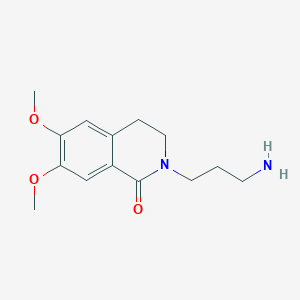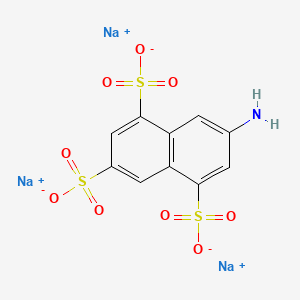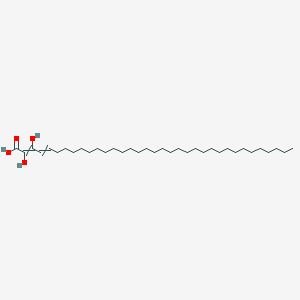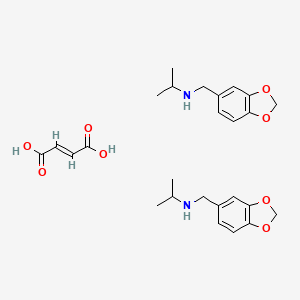![molecular formula C13H14O3 B14469491 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine CAS No. 65383-15-5](/img/structure/B14469491.png)
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is a chemical compound with a unique structure that includes a pyrano and benzodioxine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous acetonitrile at low temperatures . This reaction leads to the formation of the desired pyrano ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,9-Dihydroxy-7,7-dimethyl-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrano[2,3-f]chromenone derivatives
Uniqueness
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is unique due to its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
65383-15-5 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7,7-dimethyl-2,3-dihydropyrano[3,2-g][1,4]benzodioxine |
InChI |
InChI=1S/C13H14O3/c1-13(2)4-3-9-7-11-12(8-10(9)16-13)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
AASQAGZAZRQUFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC3=C(C=C2O1)OCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
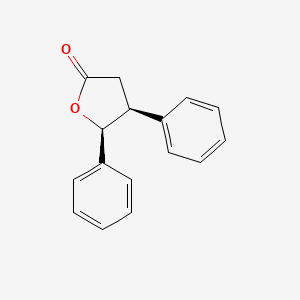
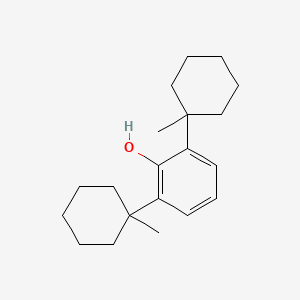
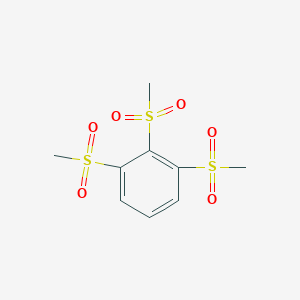

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
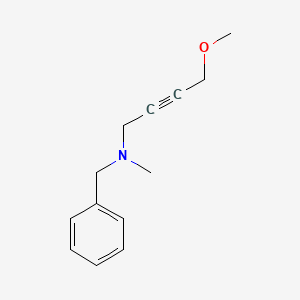
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)


